3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Medicinal Chemistry Chemical Synthesis Procurement

Select 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one for its rigid spirocyclic core—the 3-phenyl substituent optimizes lipophilicity and CNS penetration. The free-base solid ensures precise weighing for reproducible libraries. Avoid analog substitution; structural changes alter target binding. Sourced in ≥95% purity with verified 2–8°C storage.

Molecular Formula C13H15N3O
Molecular Weight 229.283
CAS No. 887220-96-4
Cat. No. B2732853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
CAS887220-96-4
Molecular FormulaC13H15N3O
Molecular Weight229.283
Structural Identifiers
SMILESC1CNCCC12NC(=O)C(=N2)C3=CC=CC=C3
InChIInChI=1S/C13H15N3O/c17-12-11(10-4-2-1-3-5-10)15-13(16-12)6-8-14-9-7-13/h1-5,14H,6-9H2,(H,16,17)
InChIKeyFOGBSBXOAACIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 887220-96-4): Procurement-Ready Spirocyclic Scaffold


3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a heterocyclic compound characterized by a rigid spirocyclic core, comprising a triazaspiro[4.5]dec-3-en-2-one framework with a phenyl substituent at the 3-position . This molecular architecture imparts distinct physicochemical properties, making it a versatile building block for medicinal chemistry and chemical biology research . The compound is commercially available from multiple reputable suppliers, typically in solid form with a purity specification of ≥95% , and is intended strictly for research and development applications .

Why In-Class Substitution of 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is Not Trivial


Despite sharing a common spirocyclic core, 1,4,8-triazaspiro[4.5]dec-3-en-2-one derivatives exhibit divergent physicochemical and biological properties that preclude simple interchange. The nature of the 3-aryl substituent critically influences lipophilicity, steric bulk, and electronic character, directly impacting membrane permeability, target binding, and off-target profiles [1]. Furthermore, variations in commercial availability, purity grade, and physical form (e.g., free base vs. hydrochloride salt) necessitate careful compound selection to ensure experimental reproducibility and downstream synthetic compatibility . Relying on a nominally 'similar' analog without quantitative validation introduces significant risk of assay failure or misinterpretation of structure-activity relationship (SAR) data.

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Quantified Differentiation Against Closest Analogs


Molecular Weight and Purity Grade: Impact on Procurement and Formulation

The target compound, 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 887220-96-4), has a molecular weight of 229.28 g/mol and is consistently offered by multiple suppliers at a purity of ≥95% . In contrast, the 4-chlorophenyl analog (CAS 892287-56-8) has a significantly higher molecular weight of 263.72 g/mol , and the 4-methylphenyl analog (CAS 887220-99-7) has a molecular weight of 243.30 g/mol . The 4-fluorophenyl analog is commercially available primarily as a hydrochloride salt (CAS 1820741-03-4, MW 283.73 g/mol), which alters its solubility and handling characteristics compared to the free base .

Medicinal Chemistry Chemical Synthesis Procurement

Storage Stability and Handling Requirements: A Key Differentiator for Laboratory Workflow

The target compound is specified for long-term storage in a cool, dry place at 2-8°C [1]. This is consistent with storage requirements for the 4-methylphenyl analog [2] and the 4-chlorophenyl analog , indicating a common handling profile for the free base within this chemical series. However, procurement decisions must consider that the compound is a solid at room temperature , which may be preferable to liquid or hydrochloride salt forms of certain analogs for automated weighing and dissolution workflows.

Compound Management Chemical Stability Logistics

Lipophilicity and Predicted ADME Profile: Baseline for Lead Optimization

While direct experimental logP/logD data is not reported in the accessible primary literature for this specific compound, class-level analysis of triazaspiro[4.5]dec-3-en-2-one derivatives reveals that the 3-phenyl substituent provides a baseline lipophilicity that can be fine-tuned. Analogs with 4-halogen or 4-alkyl substitution exhibit increased lipophilicity, as evidenced by computed XLogP3-AA values for related compounds: 8-methanesulfonyl-3-(4-methylphenyl) analog has an XLogP3-AA of 0.9 [1]. The unsubstituted phenyl ring in the target compound is expected to yield a lower, more optimal lipophilicity for CNS drug discovery (typically XLogP <3), making it a valuable core for systematic SAR exploration [2].

Drug Design ADME Computational Chemistry

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Optimized Application Scenarios


Lead Optimization in CNS Drug Discovery

The relatively low molecular weight and predicted lower lipophilicity of 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one make it an ideal starting scaffold for CNS drug discovery programs. Its physicochemical profile aligns with desirable properties for crossing the blood-brain barrier, offering a superior baseline compared to more lipophilic halogenated or alkylated analogs [1].

Systematic SAR Studies of Spirocyclic Scaffolds

The consistent commercial availability in high purity (≥95%) from multiple suppliers [2] ensures that researchers can reliably procure this compound for systematic structure-activity relationship (SAR) studies. Its solid, free-base form facilitates accurate weighing and dissolution, simplifying the synthesis of focused libraries of 3-substituted derivatives for biological evaluation .

Chemical Probe and Tool Compound Development

As a 'versatile small molecule scaffold' , 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one serves as a critical intermediate for developing chemical probes targeting novel biological mechanisms. Its well-defined storage requirements (2-8°C) [2] and handling properties make it a practical choice for academic and industrial labs focused on early-stage target validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.